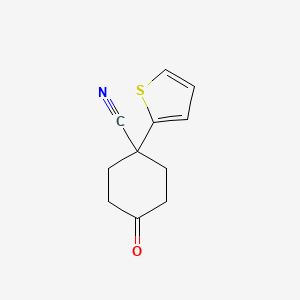
4-Cyano-4-(thien-2-yl)cyclohexanone
Cat. No. B1643186
M. Wt: 205.28 g/mol
InChI Key: ALRLCKXXSWRJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08399503B2
Procedure details


Conc. HCl (60 ml) was added to ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate (12 g) in acetic acid (120 ml). The reaction mixture was refluxed for 3 hours (110° C.-120° C.). The mixture was cooled to 0° C. and adjusted with 2N NaOH-solution (200 ml) until it was neutral (pH ˜7).

Name
ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate
Quantity
12 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]([C:4]1([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[CH2:9][CH:8](C(OCC)=O)[C:7](=[O:15])[CH2:6][CH2:5]1)#[N:3].[OH-].[Na+]>C(O)(=O)C>[C:2]([C:4]1([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[CH2:9][CH2:8][C:7](=[O:15])[CH2:6][CH2:5]1)#[N:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1(CCC(C(C1)C(=O)OCC)=O)C=1SC=CC1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 3 hours (110° C.-120° C.)
|
|
Duration
|
3 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C1(CCC(CC1)=O)C=1SC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
